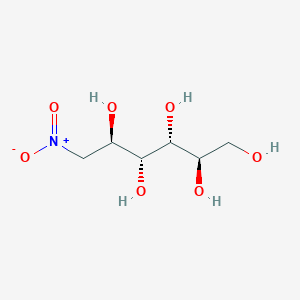

1-Deoxy-1-nitro-D-mannitol

Descripción general

Descripción

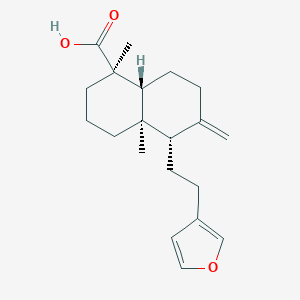

Synthesis Analysis 1-Deoxy-1-nitro-D-mannitol and its derivatives have been synthesized through various methods. For instance, arylamino derivatives of 1-amino-2,5-anhydro-1-deoxy-D-mannitol were prepared by nitrous acid deamination of 2-amino-2-deoxy-D-glucose and subsequent reductive amination of the resulting 2,5-anhydro-D-mannose (Claustre et al., 1999). Another approach involved the condensation of 2-deoxy-D-ribose with nitromethane, leading to a mixture of epimeric 1-nitro-1,3-dideoxy-hexitols, which could be further processed to obtain 3-deoxy-D-glucose and 3-deoxy-D-mannose (Murray & Prokop, 1965).

Molecular Structure Analysis The molecular structure of 1-deoxy-1-nitro-D-mannitol derivatives has been elucidated through various studies. For instance, the crystalline form of 1-deoxy-l-mannitol was determined to exhibit an extensively hydrogen-bonded structure, with each molecule acting as a donor and acceptor for five hydrogen bonds, without unusual crystal-packing features (Jenkinson et al., 2008).

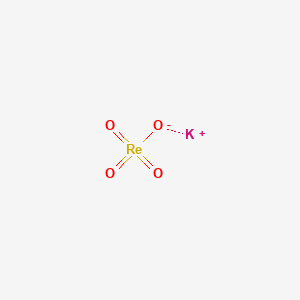

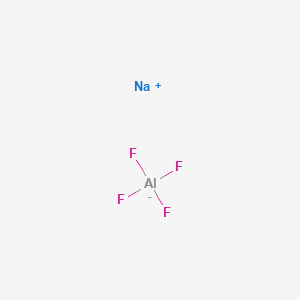

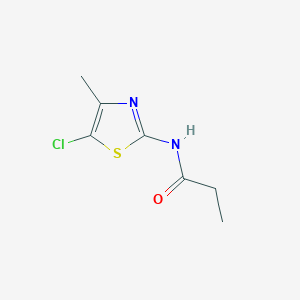

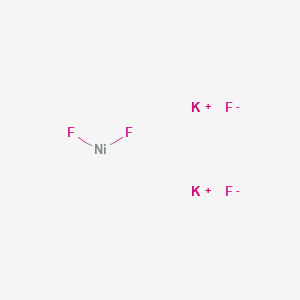

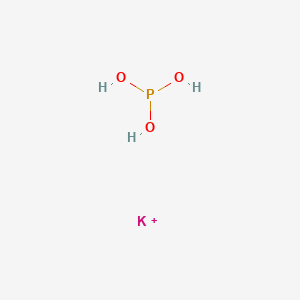

Chemical Reactions and Properties The reactivity of 1-deoxy-1-nitro-D-mannitol has been explored in various contexts. A notable example is its reaction with potassium hydrogenfluoride in ethylene glycol under anhydrous conditions, providing a route to 2-deoxy-2-fluoro-D-glucose, important in medical imaging (Szarek et al., 1986). Another study discussed the synthesis of N-acetyl-D-mannosamine from 1-nitro-1-deoxy-D-mannitol pentaacetate via direct transformation (Satoh & Kiyomoto, 1964).

Physical Properties Analysis The synthesis and structural elucidation of 1-deoxy-1-nitro-D-mannitol derivatives, such as 1-deoxy-1-nitro-d-altritol, have provided insight into their physical properties. These compounds exhibit distinct conformational structures, influenced by interactions such as 1,3-parallel C//O interactions, which avoid certain unfavorable conformations (Köll et al., 1994).

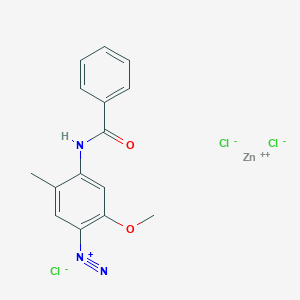

Chemical Properties Analysis The chemical properties of 1-deoxy-1-nitro-D-mannitol derivatives have been extensively studied. For example, the nitrous acid deamination of 2-amino-2-deoxy-D-glucose hydrochloride and subsequent reduction yielded crystalline 2,5-anhydro-D-mannitol, demonstrating the compound's reactivity and potential for yielding valuable derivatives (Horton & Philips, 1973).

Aplicaciones Científicas De Investigación

Medical Imaging and Radiopharmaceuticals :

- The reaction of 1,2-anhydro-3,4:5,6-di-O-isopropylidene-1-C-nitro-D-mannitol with potassium hydrogenfluoride under anhydrous conditions in ethylene glycol provides a route to synthesize 2-deoxy-2-fluoro-D-glucose. This compound's 18F-labeled analog is an important radiopharmaceutical used in medical imaging (Szarek et al., 1986).

- A rapid, stereospecific synthesis method for 2-deoxy-2-fluoro-D-glucose using KHF2 and 1,2-anhydro-3,4:5,6-di-O-isopropylidene-1-C-nitro-D-mannitol was also developed, providing a new pathway for medical imaging radiopharmaceuticals (Szarek et al., 1983).

Blood-Brain Barrier Dynamics :

- 1-Deoxy-1-nitro-D-mannitol has been used as a marker in studies of transport across the blood-brain barrier (BBB). It was detectable via differential pulse voltammetry and helped in understanding the influence of locus coeruleus stimulation on BBB transport (Pavlasek et al., 1998).

Synthesis and Chemistry of Sugars :

- The compound has been involved in various synthetic pathways for sugars and sugar derivatives. For example, the synthesis of 1-amino-2,5-anhydro-1-deoxy-D-mannitol and its arylamino derivatives from 2-amino-2-deoxy-D-glucose and subsequent reductive amination of 2,5-anhydro-D-mannose was reported. These compounds showed enhanced affinity for the hexose transporter of Trypanosoma brucei compared to D-fructose (Claustre et al., 1999).

Safety And Hazards

1-Deoxy-1-nitro-D-mannitol may cause skin irritation and may be harmful if absorbed through the skin. It may cause irritation of the digestive tract and may be harmful if swallowed . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

(2R,3R,4R,5R)-6-nitrohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO7/c8-2-4(10)6(12)5(11)3(9)1-7(13)14/h3-6,8-12H,1-2H2/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFCJTOUEGMYBT-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201311230 | |

| Record name | 1-Deoxy-1-nitro-D-mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Deoxy-1-nitro-D-mannitol | |

CAS RN |

14199-83-8 | |

| Record name | 1-Deoxy-1-nitro-D-mannitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14199-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Deoxy-1-nitro-D-mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-deoxy-1-nitro-D-mannitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

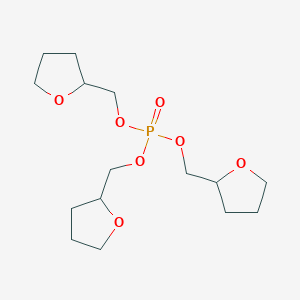

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Isopropylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B78017.png)

![Disodium 2,5-dichloro-4-[4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B78019.png)